molecular formula C22H24N4O5 B2664814 ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate CAS No. 868966-19-2

ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B2664814
CAS No.: 868966-19-2
M. Wt: 424.457
InChI Key: DITUKMFKYMTWSA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate is a complex organic compound featuring a chromeno[4,3-b]pyridine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of functional groups makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is a three-component reaction involving 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines. This reaction is often carried out under catalyst-free conditions in an ethanol-water mixture, which is environmentally friendly .

Another method involves the Hantzsch reaction, which assembles the pyranopyridine fragment. This method uses 5H,9H-pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones treated with binucleophiles to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can reduce ketones to alcohols or amines to more reactive intermediates.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromeno[4,3-b]pyridine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate can be compared with other chromeno[4,3-b]pyridine derivatives:

These comparisons highlight the unique structural features and potential advantages of this compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-[(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-3-30-22(29)26-10-8-25(9-11-26)13-18(27)23-17-12-14(2)19-20(24-17)15-6-4-5-7-16(15)31-21(19)28/h4-7,12H,3,8-11,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITUKMFKYMTWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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